Oxazole-2,5-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3NO5 |
|---|---|
Molecular Weight |
157.08 g/mol |
IUPAC Name |
1,3-oxazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO5/c7-4(8)2-1-6-3(11-2)5(9)10/h1H,(H,7,8)(H,9,10) |
InChI Key |
HAWWGXFIQWPHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Oxazole 2,5 Dicarboxylic Acid and Its Derivatives
Conventional Synthetic Approaches to Oxazole (B20620) Ring Systems with Carboxylic Acid Functionality
The formation of oxazole rings bearing carboxylic acid groups, or their precursors, often involves classical name reactions that have been refined over decades. These methods typically build the heterocyclic ring from open-chain molecules containing the necessary carbon, nitrogen, and oxygen atoms.
A variety of synthetic strategies have been developed to produce 2,5-disubstituted oxazoles, which are the structural foundation for oxazole-2,5-dicarboxylic acid. ijpsonline.com These methods include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and others that assemble the ring from different starting materials. ijpsonline.comtandfonline.com
The Robinson-Gabriel synthesis is a fundamental method for preparing oxazoles by the cyclodehydration of 2-acylamino ketones. prezi.comwikipedia.org This reaction, reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, requires a cyclodehydrating agent to facilitate the intramolecular cyclization and subsequent dehydration. ijpsonline.comprezi.comsynarchive.com
The mechanism proceeds through the protonation of the acylamino ketone, which initiates an intramolecular cyclization to form an oxazoline (B21484) intermediate. ijpsonline.com This intermediate then undergoes dehydration in the presence of a mineral acid or other dehydrating agent to yield the final 2,5-disubstituted oxazole. ijpsonline.compharmaguideline.com While dehydrating agents like phosphorus pentachloride (PCl5), sulfuric acid (H2SO4), and phosphorus oxychloride (POCl3) can be used, they sometimes result in low yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to between 50-60%. ijpsonline.com
Recent advancements have expanded the scope of this reaction. For instance, a solid-phase version has been developed using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org Furthermore, a one-pot, diversity-oriented synthesis has been achieved through a combined Friedel-Crafts/Robinson-Gabriel approach using an oxazolone (B7731731) template. wikipedia.orgnih.govidexlab.com A tandem Ugi/Robinson-Gabriel sequence has also been reported, providing a concise route to 2,4,5-trisubstituted oxazoles. wikipedia.orgnih.govnih.gov
Table 1: Overview of Robinson-Gabriel Synthesis
| Feature | Description | Sources |
| Reaction Type | Cyclodehydration | wikipedia.org |
| Precursor | 2-Acylamino-ketone | prezi.comwikipedia.org |
| Key Reagent | Cyclodehydrating agent (e.g., H2SO4, PPA) | ijpsonline.compharmaguideline.com |
| Product | Substituted Oxazole | prezi.com |
| Substitution Pattern | Primarily 2,5-disubstituted | ijpsonline.com |
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for producing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in equimolar amounts, typically in the presence of anhydrous gaseous hydrogen chloride (HCl) dissolved in a solvent like dry ether. prezi.comwikipedia.org While the reactants are usually aromatic, aliphatic compounds have also been used successfully. prezi.comwikipedia.org
The mechanism is a type of dehydration reaction that can proceed under mild conditions. prezi.comwikipedia.org It begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the aldehyde, leading to a cyclized chloro-oxazoline intermediate after the loss of a water molecule. wikipedia.org The final step is the elimination of HCl to form the aromatic 2,5-disubstituted oxazole product. prezi.com A classic example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in
Table 2: Key Steps in Fischer Oxazole Synthesis Mechanism
| Step | Transformation | Intermediate Formed | Sources |
| 1 | Addition of HCl to cyanohydrin | Iminochloride | wikipedia.org |
| 2 | Reaction with aldehyde and cyclization | Chloro-oxazoline | wikipedia.org |
| 3 | Elimination of HCl | 2,5-Disubstituted oxazole | prezi.com |
The Van Leusen oxazole synthesis, developed in 1972, is a versatile method that prepares oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comwikipedia.org This one-step reaction occurs under mild, basic conditions and is driven by the unique reactivity of the TosMIC precursor. ijpsonline.comorganic-chemistry.org TosMIC features an acidic methylene (B1212753) group, an isocyano group, and a tosyl group that functions as an excellent leaving group. ijpsonline.comorganic-chemistry.orgijpsonline.com
The reaction is initiated by the deprotonation of TosMIC by a base, such as potassium carbonate (K2CO3) in methanol. organic-chemistry.orgvarsal.com The resulting anion attacks the aldehyde, and subsequent intramolecular cyclization between the hydroxyl group and the isocyano group forms an oxazoline intermediate. ijpsonline.comorganic-chemistry.orgnih.gov This is a [3+2] cycloaddition process where TosMIC acts as a "3-atom synthon". nih.gov The final step involves the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid, TosH) from the oxazoline ring to yield the 5-substituted oxazole. ijpsonline.comorganic-chemistry.orgijpsonline.com This method is particularly useful for synthesizing 5-substituted oxazoles but has been adapted for more complex structures. wikipedia.orgnih.gov
Table 3: Characteristics of the Van Leusen Oxazole Synthesis
| Feature | Description | Sources |
| Reaction Type | [3+2] Cycloaddition-Elimination | varsal.comnih.gov |
| Precursors | Aldehyde, Tosylmethyl isocyanide (TosMIC) | ijpsonline.comorganic-chemistry.org |
| Conditions | Mild, basic (e.g., K2CO3 in MeOH) | ijpsonline.comvarsal.com |
| Key Intermediate | Oxazoline | ijpsonline.comorganic-chemistry.org |
| Product | Primarily 5-substituted oxazoles | ijpsonline.comijpsonline.com |
The Bredereck reaction offers an efficient and clean route to oxazole derivatives by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The reaction is considered an economical process for generating the oxazole core. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com
A more modern and versatile approach to polysubstituted oxazoles involves the cycloisomerization of readily available propargylic amides. ijpsonline.comnih.gov This reaction can be promoted by a range of catalysts under mild conditions. nih.govacs.org For example, silica (B1680970) gel has been shown to mediate the cycloisomerization to produce 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds in good yields. nih.gov
Transition metals are also effective catalysts. Gold complexes, such as AuCl3, can catalyze the reaction under homogeneous conditions, proceeding through an observable 5-methylene-4,5-dihydrooxazole intermediate. acs.org Palladium and copper catalysts have also been employed. acs.orgacs.org Furthermore, metal-free versions of this reaction have been developed, providing a straightforward and scalable route to valuable fluoroalkylated oxazoles. organic-chemistry.org An efficient one-pot tandem process using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst allows for the synthesis of substituted oxazoles directly from propargylic alcohols and amides. researchgate.net
Cyclization Reactions for 2,5-Disubstituted Oxazoles from Acyclic Precursors
Erlenmeyer-Plochl and Davidson Reactions
The Erlenmeyer-Plochl reaction is a classic method for synthesizing oxazol-5-(4H)-ones, also known as azlactones. researchgate.netwikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and sodium acetate (B1210297). wikipedia.org The resulting azlactone is a versatile intermediate. sci-hub.se While this reaction is a cornerstone in amino acid synthesis, its direct application to form this compound is not straightforward, as it typically introduces a substituent at the 4-position derived from the aldehyde. wikipedia.org However, variations and further transformations of the azlactone intermediate could potentially lead to the desired dicarboxylic acid structure. The reaction has been explored under various conditions, including the use of different bases and catalysts to improve yields. sci-hub.se
The Davidson reaction is another classical method for oxazole synthesis, proceeding via the cyclization of α-acyloxyketones. nih.gov This method, along with the Robinson-Gabriel synthesis, represents a fundamental approach to constructing the oxazole ring. nih.gov These traditional methods often require harsh reaction conditions. nih.gov
Methods for 2,5-Disubstituted Oxazole-4-carboxylates
A notable method for the synthesis of 2,5-disubstituted oxazole-4-carboxylates involves the reaction of an N,O-acetal derived from diethyl mesoxalate (DEMO) with a lithium acetylide. beilstein-journals.orgbeilstein-journals.orgnih.gov This process begins with the in situ formation of an N-acylimine from the N,O-acetal upon treatment with a base. beilstein-journals.orgbeilstein-journals.orgnih.gov The highly electrophilic N-acylimine then readily reacts with a lithium acetylide to form an N,1,1-tricarbonylated propargylamine (B41283) adduct. beilstein-journals.orgbeilstein-journals.orgnih.gov
Subsequent treatment of this propargylamine with butyllithium (B86547) induces a ring closure between the ethynyl (B1212043) and carbamoyl (B1232498) groups, leading to the formation of the desired 2,5-disubstituted oxazole-4-carboxylate. beilstein-journals.orgbeilstein-journals.orgnih.gov This cyclization can also be achieved by heating the propargylamine with ammonium (B1175870) acetate. beilstein-journals.orgbeilstein-journals.org An important feature of this reaction is the elimination of an ethoxycarbonyl group during the ring formation. nih.gov The versatility of this method lies in the ability to modify the N-acyl and alkynyl groups by selecting different starting acid amides and acetylides, respectively. beilstein-journals.orgnih.gov
Table 1: Conversion of Propargylamine Adducts to Oxazoles researchgate.net
| Entry | R | R' | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-MeC₆H₄ | Ph | BuLi | 5a | 13 |
| 2 | p-MeC₆H₄ | Ph | BuLi | 5a | 24 |
| 3 | p-MeC₆H₄ | Ph | BuLi | 5a | 82 |
| 4 | p-MeC₆H₄ | Ph | t-BuOK | 5a | 27 |
| 5 | p-MeC₆H₄ | Ph | t-BuOLi | 5a | 66 |
| 6 | p-MeC₆H₄ | Bu | BuLi | 5b | 45 |
| 7 | p-MeC₆H₄ | t-Bu | BuLi | 5c | 56 |
| 8 | p-MeC₆H₄ | Me₃Si | BuLi | 5d | 52 |
| 9 | Et | Ph | BuLi | 5e | 70 |
This table showcases the yields of various 2,5-disubstituted oxazole-4-carboxylates synthesized from different propargylamine adducts under basic conditions.
Direct Synthesis from Carboxylic Acids
More direct approaches to oxazole synthesis, starting from readily available carboxylic acids, are highly desirable as they often involve fewer steps and generate less waste.
A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. acs.org This method utilizes a stable triflylpyridinium reagent to activate the carboxylic acid in situ, forming a trifluorosulfonyl mixed anhydride. acs.org This activated intermediate is then subjected to nucleophilic attack by a base like 4-(dimethylamino)pyridine (DMAP), generating an acylpyridinium salt. acs.org This salt subsequently reacts with an isocyanoacetate, leading to cyclization and the formation of the oxazole product. acs.orgvulcanchem.com
This transformation exhibits a broad substrate scope, tolerating various functional groups and even sterically hindered carboxylic acids. acs.org The reaction conditions have been optimized, with the use of DMAP as a base at 40 °C in dichloromethane (B109758) (CH2Cl2) providing excellent yields in a short time. acs.org
Table 2: Optimization of Reaction Conditions for Oxazole Synthesis acs.org
| Entry | Base | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | DBU | rt | 60 | ND |
| 2 | Et₃N | rt | 60 | <5 |
| 3 | DIPEA | rt | 60 | <5 |
| 4 | Pyridine | rt | 60 | <5 |
| 5 | DMAP | rt | 60 | 70 |
| 6 | DMAP | 40 | 30 | 96 |
This table illustrates the effect of different bases and temperatures on the yield of the oxazole product, highlighting the efficacy of DMAP.
A novel and mild synthesis of 2,5-disubstituted oxazoles has been developed utilizing a dual catalytic system of ruthenium(II) porphyrin and a simple copper salt, such as copper(II) chloride. nih.govacs.orgacs.org This method allows for the cyclization of readily available benzene (B151609) carboxylic acids with phenylacetylenes. nih.govacs.orgacs.org The reaction proceeds through a series of steps that result in the formation of an intermolecular C-N bond and an intramolecular C-O bond, yielding the oxazole derivative. nih.govacs.org
This catalytic system has proven to be highly selective and efficient. acs.org While copper salts alone can catalyze such transformations, the yields are often low. acs.org The combination with a ruthenium(II) porphyrin catalyst significantly enhances the reaction's effectiveness. acs.org This approach provides a convenient route to substituted oxazoles from aromatic acids under moderate conditions. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the context of oxazole synthesis, several strategies align with these principles.
One approach involves the use of environmentally benign solvents and catalysts. For instance, a sustainable method for preparing oxazoles utilizes a copper ferrite (B1171679) (CuFe2O4) nanoparticle catalyst in water as a solvent. jsynthchem.com This method involves the reaction of benzoin, carboxylic acids, and ammonium acetate. jsynthchem.com The catalyst is heterogeneous, allowing for easy separation from the reaction mixture by a magnet and can be recycled for several cycles, which is a key advantage for industrial applications. jsynthchem.com
Microwave and Ultrasound Assisted Syntheses
Energy-efficient techniques such as microwave irradiation and sonication have been successfully employed to synthesize oxazole derivatives, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave-assisted synthesis has been particularly effective. For instance, a series of 1,3-oxazole-4,5-dicarboxylic acid derivatives have been synthesized in high yields (80-87%) through the microwave-induced cyclocondensation of 2,3-dibromosuccinic acid with various amidines. nih.govnih.gov One specific example is the reaction of 2,3-dibromosuccinic acid with amidinocarbamide in the presence of fused sodium acetate and dimethyl sulfoxide (B87167) (DMSO), which, under microwave irradiation for 6 minutes, yields 3H-2-guanidino-4,5-dihydro-1,3-oxazole-4,5-dicarboxylic acid. nih.gov This demonstrates a rapid and efficient route to these dicarboxylic acid structures.
Another notable application is the highly efficient two-component [3+2] cycloaddition reaction of aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov Under controlled basic conditions and microwave irradiation at 65 °C, 5-substituted oxazoles were obtained in excellent yields (up to 96%) in just 8 minutes. nih.gov This method's efficiency was also demonstrated on a gram scale, highlighting its potential for larger-scale production. nih.gov
| Reactants | Product | Conditions | Yield (%) | Reference |
| 2,3-Dibromosuccinic acid, Amidinocarbamide | 3H-2-guanidino-4,5-dihydro-1,3-oxazole-4,5-dicarboxylic acid | Microwave, NaOAc, DMSO, 6 min | - | nih.gov |
| Benzaldehyde, TosMIC | 5-Phenyl oxazole | Microwave, K₃PO₄, Isopropanol, 65°C, 350W, 8 min | 96 | nih.gov |
| 4-Chlorobenzaldehyde, TosMIC | 5-(4-Chlorophenyl) oxazole | Microwave, K₃PO₄, Isopropanol, 65°C, 350W, 8 min | 95 | nih.gov |
| 4-Methylbenzaldehyde, TosMIC | 5-(p-Tolyl) oxazole | Microwave, K₃PO₄, Isopropanol, 65°C, 350W, 8 min | 94 | nih.gov |
Ultrasound-assisted synthesis offers a similar green advantage. The synthesis of aminooxazole derivatives using ultrasound irradiation in a deep eutectic solvent medium resulted in a 90% yield in just 8 minutes, a significant improvement over the 3.5 hours and 69% yield obtained through conventional thermal methods. researchgate.net This enhancement is attributed to the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature zones, accelerating the chemical reaction. researchgate.netrsc.org
Ionic Liquid and Deep Eutectic Solvent Applications
The use of ionic liquids (ILs) and deep eutectic solvents (DESs) as alternative reaction media has gained traction in the synthesis of oxazoles, aligning with the principles of green chemistry. researchgate.netsmolecule.com These solvents are characterized by their low vapor pressure, thermal stability, and potential for recyclability.
An advanced one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). ijpsonline.comijpsonline.com This method produces high yields and allows for the ionic liquid to be recovered and reused multiple times without a significant drop in product yield. ijpsonline.comijpsonline.com
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been employed as effective and recyclable catalysts and media. core.ac.uk For the synthesis of aminooxazole derivatives from phenacyl bromides and urea (B33335), a DES composed of choline (B1196258) chloride and urea served as both the solvent and promoter. core.ac.ukresearchgate.net The reaction under ultrasound irradiation in this medium was significantly faster and higher yielding than conventional heating. researchgate.netresearchgate.net More specifically, the synthesis of 2-aminooxazole and 2-aminothiazole (B372263) derivatives has been achieved in a one-pot, three-component reaction using a DES as an efficient catalyst, resulting in excellent yields under mild conditions. ijpsonline.com A DES formed from choline chloride and oxalic acid has been used as a recyclable catalyst for the microwave-assisted synthesis of benzoxazoles, showcasing the synergy between these green technologies. mdpi.com
| Solvent/Catalyst | Reactants | Product Type | Yield (%) | Reference |
| [bmim]Br (Ionic Liquid) | TosMIC, Aliphatic Halides, Aldehydes | 4,5-Disubstituted Oxazoles | High | ijpsonline.comijpsonline.com |
| Choline chloride/Urea (DES) | Phenacyl bromides, Urea | Aminooxazole derivatives | 90 (Ultrasound) | researchgate.netresearchgate.net |
| [CholineCl][Oxalic Acid] (DES) | 2-Aminophenols, Benzaldehydes | Benzoxazoles | Good to Excellent | mdpi.com |
Electrochemical Synthesis Strategies
Electrosynthesis offers a powerful and sustainable alternative to conventional methods that often rely on chemical oxidants or catalysts. By using electricity to drive reactions, these methods can be cleaner, more efficient, and highly tunable.
A notable electrochemical strategy for oxazole synthesis is the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgresearchgate.net This method avoids the use of transition metals and toxic oxidants by employing triphenylphosphine (B44618) (PPh₃) as an oxygen transfer reagent. acs.org The reaction proceeds via the anodic oxidation of PPh₃, which then activates the carboxylic acid to form a key acyloxyphosphonium ion intermediate. rsc.org This intermediate subsequently undergoes nucleophilic substitution and cycloaddition with an isocyanide to furnish the oxazole ring. rsc.org The protocol demonstrates good functional group tolerance and has been successfully applied to gram-scale synthesis and the late-stage functionalization of drug molecules. rsc.orgresearchgate.net
Direct functionalization of C–H bonds represents a highly atom-economical approach to building molecular complexity. Electrochemical methods have been developed to induce such transformations for oxazole synthesis. A unique catalyst- and external oxidant-free, four-component reaction has been established involving terminal alkynes, (thio)xanthenes, nitriles, and water. rsc.org This electrochemical process affords oxazole derivatives in moderate to good yields under mild conditions. rsc.org The reaction is believed to proceed through the electrochemical oxidation of a (thio)xanthene, which initiates a cascade of reactions leading to the formation of the oxazole ring. mdpi.com
In a different approach, polysubstituted oxazoles have been synthesized from readily available ketones and benzylamines in an undivided cell at room temperature. rsc.org This method also operates without the need for hazardous oxidants or transition metal catalysts, highlighting the green credentials of electrosynthesis. rsc.org
| Method | Reactants | Product Type | Key Features | Reference |
| Phosphine-Mediated Deoxygenative Cycloaddition | Carboxylic Acids, Isocyanides, PPh₃ | Disubstituted Oxazoles | Metal- and oxidant-free, forms acyloxyphosphonium intermediate | rsc.orgresearchgate.net |
| Oxidation-Induced C–H Functionalization | Terminal Alkynes, (Thio)xanthenes, Nitriles, Water | Substituted Oxazoles | Catalyst- and external oxidant-free, four-component reaction | rsc.org |
| Oxidative Cyclization | β-Diketone derivatives, Benzylamines | Polysubstituted Oxazoles | Metal- and oxidant-free, mild conditions | rsc.org |
Biocatalytic Pathways Utilizing Natural Clays (B1170129)
The use of natural catalysts is a cornerstone of green chemistry. Natural clays, such as montmorillonite (B579905) and halloysite, have been identified as efficient, inexpensive, and environmentally friendly catalysts for organic synthesis. dntb.gov.ua These materials can function as both Brønsted and Lewis acids.
In the context of oxazole synthesis, natural clays have been successfully employed as biocatalysts. A study by Supriya and Kamble demonstrated the synthesis of novel 2,4-disubstituted oxazoles through the condensation of substituted acetophenones with urea or thiourea. tandfonline.comsemanticscholar.org This reaction was catalyzed by natural red, white, and black clays, proceeding under green media to provide good yields of the desired products. tandfonline.comsemanticscholar.org The use of such natural catalysts avoids the need for potentially toxic or expensive metal catalysts and simplifies the work-up procedure.
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis is a dominant and versatile tool for the construction of heterocyclic rings, including oxazoles. researchgate.net These methods are prized for their high efficiency, selectivity, and mild reaction conditions.
A variety of transition metals have been utilized. For instance, a one-pot Suzuki-Miyaura coupling reaction, catalyzed by a Nickel catalyst, has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a boronic acid. ijpsonline.comtandfonline.com Palladium- and copper-based catalysts are also widely used. The direct arylation of 4-substituted oxazoles with aryl bromides has been achieved using a Pd/Cu catalytic system. ijpsonline.comijpsonline.com
Copper(II) triflate [Cu(OTf)₂] has proven to be an effective catalyst for the coupling of α-diazoketones with amides, yielding 2,4-disubstituted oxazoles in good yields. ijpsonline.comtandfonline.com Furthermore, a novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed involving a ruthenium(II) porphyrin–copper chloride catalyzed cyclization of benzene carboxylic acids with phenylacetylenes. acs.org Gold catalysts have also been employed in the annulation of alkynyl thioethers to form densely functionalized oxazoles. researchgate.net
| Catalyst | Reaction Type | Reactants | Product Type | Reference |
| Ni-catalyst | Suzuki-Miyaura Coupling | Carboxylic acid, Amino acid, Boronic acid | 2,4,5-Trisubstituted oxazoles | ijpsonline.comtandfonline.com |
| Pd(PPh₃)₄ / CuI | Direct Arylation | 4-Substituted oxazole, Aryl bromide | 2,4-Disubstituted oxazoles | ijpsonline.comijpsonline.com |
| Cu(OTf)₂ | Coupling/Cyclization | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | ijpsonline.comtandfonline.com |
| Ru(II) Porphyrin / CuCl | Cyclization | Benzene carboxylic acids, Phenylacetylenes | 2,5-Disubstituted oxazoles | acs.org |
Nickel-Catalyzed Suzuki-Miyaura Coupling for Trisubstituted Oxazoles
A notable one-pot method for synthesizing 2,4,5-trisubstituted oxazoles involves a sequence of oxazole formation followed by a Nickel-catalyzed Suzuki-Miyaura coupling reaction. nih.govsemanticscholar.orgbeilstein-journals.org This approach offers a convergent route to complex oxazoles from readily available starting materials. semanticscholar.org
The process commences with the formation of a 5-(triazinyloxy)oxazole intermediate. nih.govsemanticscholar.org This is achieved by reacting a carboxylic acid, an amino acid, and a dehydrative condensing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.govsemanticscholar.orgbeilstein-journals.org The subsequent introduction of a boronic acid in the presence of a nickel catalyst facilitates the Suzuki-Miyaura coupling, leading to the desired 2,4,5-trisubstituted oxazole in good yields. nih.govsemanticscholar.orgbeilstein-journals.org This method is particularly advantageous as it allows for the introduction of a wide variety of substituents at the 2-, 4-, and 5-positions by simply changing the corresponding carboxylic acid, amino acid, and boronic acid starting materials. semanticscholar.org
Initial attempts at the Suzuki-Miyaura coupling between 5-(triazinyloxy)oxazole and phenylboronic acid using a nickel catalyst yielded the target trisubstituted oxazole, albeit in a modest 21% yield, confirming the viability of the approach. beilstein-journals.org The development of this one-pot synthesis provides an efficient pathway for generating structural diversity in oxazole derivatives. semanticscholar.org
Table 1: Key Reagents in Ni-Catalyzed Suzuki-Miyaura Coupling for Oxazole Synthesis
| Component | Role | Example |
| Carboxylic Acid | Source of the 2-substituent | Benzoic Acid |
| Amino Acid | Source of the 4-substituent | Alanine |
| Boronic Acid | Source of the 5-substituent | Phenylboronic Acid |
| Dehydrating Agent | Promotes oxazole ring formation | DMT-MM |
| Catalyst | Facilitates C-C bond formation | Nickel Catalyst |
Copper-Mediated Oxidative Annulation
Copper-catalyzed oxidative annulation represents another powerful strategy for the synthesis of substituted oxazoles. These methods often proceed under mild conditions and can utilize molecular oxygen as a green oxidant. acs.orgorganic-chemistry.orgnih.gov
One such method describes the facile synthesis of 2,4,5-trisubstituted oxazoles through a copper-catalyzed, solvent-free oxidative annulation of α-methylene ketones and benzylamines under a molecular oxygen atmosphere. organic-chemistry.orgnih.gov This reaction is efficient and environmentally friendly, leading to the formation of C-O and C-N bonds. organic-chemistry.org Optimization studies identified CuI as an effective catalyst in a solvent-free environment. organic-chemistry.org
Another copper-mediated approach involves the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O2) to yield trisubstituted oxazoles. organic-chemistry.org This process is characterized by dioxygen activation and oxidative C-H bond functionalization. organic-chemistry.org A similar strategy utilizes the reaction of aryl acetaldehydes, amines, and molecular oxygen under mild conditions, involving the cleavage of four C(sp3)-H bonds. nih.gov
Table 2: Examples of Copper-Mediated Oxazole Synthesis
| Starting Materials | Catalyst/Conditions | Product Type |
| α-Methylene Ketones, Benzylamines | CuI, O2, Solvent-free | 2,4,5-Trisubstituted Oxazoles |
| Amines, Alkynes, O2 | Copper Catalyst | Trisubstituted Oxazoles |
| Aryl Acetaldehydes, Amines, O2 | Copper Catalyst | Oxazoles |
Gold-Catalyzed [2+2+1] Annulation of Alkynes and Nitriles
Gold-catalyzed reactions have emerged as a highly efficient means of constructing oxazole rings. Specifically, the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant provides a direct route to 2,5-disubstituted oxazoles. organic-chemistry.orgnih.gov This methodology is notable for its mild reaction conditions, broad substrate scope, and excellent tolerance of various functional groups, including free carboxylic acids. organic-chemistry.org
The reaction is typically catalyzed by a gold(I) complex, such as BrettPhosAuNTf2 or an MCM-41-immobilized phosphine-gold(I) complex, with an N-oxide, like 8-methylquinoline (B175542) N-oxide, serving as the oxygen atom source. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org A key advantage of this method is the use of nitriles as both a reactant and the solvent, which can lead to high yields even with expensive nitriles without the need for additional solvents. organic-chemistry.orgnih.gov The reaction proceeds efficiently at temperatures around 60°C. organic-chemistry.org
The versatility of this approach allows for selective mono- and double annulation, further expanding its synthetic utility. organic-chemistry.org The use of a heterogeneous, recyclable catalyst, such as the MCM-41-immobilized gold(I) complex, enhances the practical applicability of this method. acs.orgorganic-chemistry.org
Table 3: Conditions for Gold-Catalyzed [2+2+1] Oxazole Synthesis
| Component | Function | Example |
| Terminal Alkyne | Carbon source | Phenylacetylene |
| Nitrile | Nitrogen and carbon source/Solvent | Acetonitrile |
| Oxidant | Oxygen atom source | 8-Methylquinoline N-oxide |
| Catalyst | Facilitates annulation | BrettPhosAuNTf2, MCM-41-immobilized phosphine-gold(I) |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms underlying oxazole synthesis is crucial for optimizing reaction conditions and expanding their scope. Research in this area has focused on elucidating the cyclization pathways and identifying the key intermediates that govern the reaction's progress.
Elucidation of Cyclization Pathways
The formation of the oxazole ring can proceed through several distinct cyclization pathways, depending on the specific reactants and catalysts employed.
In the context of synthesizing 2,5-disubstituted oxazole-4-carboxylates from N,1,1-tricarbonylated propargylamines, a proposed mechanism involves a 5-exo-dig ring closure. beilstein-journals.org This cyclization is initiated by the attack of the amide oxygen onto the alkyne, a process that requires a stoichiometric proton source. beilstein-journals.org
For the synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides, two primary pathways are considered. mdpi.com One involves the acid-catalyzed activation of the amide carbonyl, followed by nucleophilic attack from the hydroxyl group, leading to the product with retention of stereochemistry. mdpi.com An alternative pathway involves activation of the alcohol, followed by an intramolecular SN2-like substitution, resulting in an inversion of stereochemistry at the α-hydroxyl carbon. mdpi.com
In a visible-light-induced three-component reaction, the proposed mechanism starts with the photo-activation of a hybrid ylide to generate an electrophilic α-phosphonium carbene. This carbene then reacts with a nitrile to form a P/N hybrid ylide intermediate, which subsequently undergoes an intramolecular Wittig olefination pathway to yield the trisubstituted oxazole. rsc.org
A plausible mechanism for the formation of 4,5-disubstituted oxazoles from carboxylic acids and alkyl isocyanoacetates suggests the in situ formation of a trifluorosulfonyl mixed anhydride from the carboxylic acid. acs.org This activated intermediate is then attacked by a nucleophile like DMAP to form an acylpyridinium salt, which subsequently reacts with the deprotonated isocyanoacetate and cyclizes to the oxazole product. acs.org
Role of Intermediates in Reaction Progression
The identification and characterization of reaction intermediates are fundamental to understanding the stepwise progression of oxazole synthesis.
In copper-mediated oxidative annulation reactions, the formation of a keto-imine intermediate has been suggested through preliminary mechanistic studies. acs.orgorganic-chemistry.orgnih.gov This intermediate is a key species in the cascade reaction leading to the final trisubstituted oxazole product.
The gold-catalyzed [2+2+1] annulation proceeds through the formation of a gold carbene intermediate. nih.gov This highly reactive species is generated from the gold-catalyzed oxidation of the starting alkyne and is central to the subsequent annulation with the nitrile and oxygen atom donor. nih.gov
In the synthesis of 2,5-disubstituted oxazole-4-carboxylates, the 5-exo-dig cyclization of an N,1,1-tricarbonylated propargylamine leads to a cyclic intermediate. beilstein-journals.org Subsequent hydrolysis of an ethoxycarbonyl group on this intermediate affords a lithium carboxylate, which is a precursor to the final product. beilstein-journals.org
For the synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and a condensing reagent, the formation of a 5-(triazinyloxy)oxazole is a crucial intermediate step before the final Suzuki-Miyaura coupling. semanticscholar.orgbeilstein-journals.org Similarly, in a visible-light-driven three-component reaction, a P/N hybrid ylide is a key intermediate that forms after the initial reaction between a photo-generated carbene and a nitrile. rsc.org
Table 4: Key Intermediates in Oxazole Synthesis
| Synthetic Method | Key Intermediate(s) |
| Copper-Mediated Oxidative Annulation | Keto-imine intermediate |
| Gold-Catalyzed [2+2+1] Annulation | Gold carbene intermediate |
| Synthesis from Propargylamines | Cyclic intermediate, Lithium carboxylate |
| Ni-Catalyzed Suzuki-Miyaura Coupling | 5-(triazinyloxy)oxazole |
| Visible-Light-Induced Three-Component Reaction | α-Phosphonium carbene, P/N hybrid ylide |
| From Carboxylic Acids & Isocyanoacetates | Trifluorosulfonyl mixed anhydride, Acylpyridinium salt |
Coordination Chemistry and Advanced Materials Derived from Oxazole 2,5 Dicarboxylic Acid
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Oxazole-2,5-dicarboxylate Linkers
The potential of oxazole-2,5-dicarboxylate as a linker in the construction of MOFs and coordination polymers is yet to be realized. The design and synthesis of such materials would be guided by the established principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into ordered, extended networks.
Design Principles for Reticular Architectures
The rational design of MOFs relies on the predictable coordination of metal ions or clusters with organic linkers to form specific network topologies. The geometry of the linker and its coordination modes are paramount in determining the final structure and properties of the resulting framework.
Table 1: Comparison of Dicarboxylate Linker Geometries in MOF Synthesis
| Linker | Structural Feature | Resulting Topologies (Examples) |
| Terephthalic acid | Linear | pcu, fcu |
| Isophthalic acid | Bent | nbo, tbo |
| Furan-2,5-dicarboxylic acid | Planar, quasi-linear | Various, including interpenetrated networks |
| Thiophene-2,5-dicarboxylic acid | Planar, quasi-linear | pcu, sql |
| Oxazole-2,5-dicarboxylic acid | Planar, potentially quasi-linear or slightly bent | Hypothetical |
This table is illustrative and based on known dicarboxylate linkers. The topologies for this compound are hypothetical pending experimental validation.
The presence of the oxazole (B20620) ring would introduce specific geometric constraints and electronic properties to the resulting MOF. The five-membered heterocyclic ring is planar, which would contribute to the rigidity of the linker. The heteroatoms (nitrogen and oxygen) within the ring could influence the framework's properties in several ways, including acting as potential Lewis basic sites for post-synthetic modification or influencing the framework's polarity and its interactions with guest molecules. The specific bond angles of the oxazole ring would ultimately define the angle between the two carboxylate groups, a critical factor in determining the resulting network topology.
Synthetic Methodologies for Oxazole-2,5-dicarboxylate MOFs
The synthesis of hypothetical MOFs based on oxazole-2,5-dicarboxylate would likely employ established techniques in MOF chemistry, with solvothermal and green solvent methods being prominent approaches.
Solvothermal synthesis is a widely used method for growing high-quality crystalline MOFs. This technique involves heating the reactants (a metal salt and the organic linker) in a sealed vessel containing a solvent at a temperature above its boiling point. The choice of solvent, temperature, and reaction time are crucial parameters that would need to be optimized for the successful synthesis of oxazole-2,5-dicarboxylate-based MOFs.
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic routes. Green solvent syntheses, utilizing water or ethanol (B145695) as the reaction medium, would be a desirable approach. These methods often require milder conditions and can reduce the environmental impact of MOF production.
More advanced synthetic strategies, such as stratified or layer-by-layer synthesis, could potentially be employed to create more complex and functional materials. This method involves the sequential introduction of different linkers or metal ions to build up a multi-layered or core-shell MOF structure. Such techniques could allow for the precise placement of different functionalities within the framework, leading to materials with tailored properties for specific applications. The directed synthesis of specific architectures would rely on a thorough understanding of the coordination preferences of the oxazole-2,5-dicarboxylate linker with various metal ions.
Table 2: Potential Synthetic Conditions for Oxazole-2,5-dicarboxylate MOFs
| Synthesis Method | Typical Solvents | Temperature Range (°C) | Potential Advantages |
| Solvothermal | DMF, DEF, NMP | 80 - 220 | High crystallinity, phase purity |
| Green Solvent | Water, Ethanol | 60 - 150 | Reduced environmental impact, lower toxicity |
| Microwave-assisted | Various | 100 - 200 | Rapid synthesis times |
| Mechanochemical | Solvent-free or minimal solvent | Ambient | Environmentally friendly, rapid screening |
This table presents hypothetical conditions based on the synthesis of other dicarboxylate-based MOFs.
Post-Synthetic Modification (PSM) of Oxazole-2,5-dicarboxylate MOFs
Post-synthetic modification (PSM) represents a powerful strategy for the functionalization of Metal-Organic Frameworks (MOFs) after their initial synthesis. rsc.orgsemanticscholar.org This approach allows for the introduction of chemical functionalities that may not be compatible with the initial MOF synthesis conditions. rsc.org For MOFs constructed from this compound, PSM opens avenues to tailor their properties, such as porosity, stability, and catalytic activity, without altering the fundamental framework topology. rsc.orgresearchgate.net These modifications can be achieved through various methods, including covalent bond formation, coordination changes, and linker exchange, providing a versatile platform for creating advanced materials. semanticscholar.orgresearchgate.net
Ligand exchange is a prominent PSM technique where the original organic linkers of a MOF are partially or fully replaced by new functionalized linkers. In the context of oxazole-2,5-dicarboxylate MOFs, this would involve introducing a solution of a different, but structurally compatible, dicarboxylate linker to the pre-synthesized framework. The incoming linker can introduce new functional groups (e.g., -NH2, -NO2, -Br) that were not present in the parent structure. This method enables the fine-tuning of the chemical environment within the pores.
Functionalization can also occur directly on the oxazole-2,5-dicarboxylate linker if it already contains reactive pendant groups. Covalent modification of these groups allows for the attachment of complex molecules, including peptides or catalytic sites, to the solid support of the MOF. researchgate.netgla.ac.uk This approach has been demonstrated in various MOFs where amino groups on linkers are functionalized without compromising the framework's integrity. gla.ac.uk
Table 1: Illustrative Examples of Linker Exchange in a Hypothetical Oxazole-2,5-dicarboxylate MOF (Ox-MOF-1)
| Parent MOF | Incoming Linker | Resulting MOF | Introduced Functionality |
| Ox-MOF-1 | 2-amino-1,4-benzenedicarboxylic acid | Ox-MOF-1-NH2 | Amine group |
| Ox-MOF-1 | 2-nitro-1,4-benzenedicarboxylic acid | Ox-MOF-1-NO2 | Nitro group |
| Ox-MOF-1 | 2-bromo-1,4-benzenedicarboxylic acid | Ox-MOF-1-Br | Bromo group |
Solvent-Assisted Ligand Incorporation (SALI) is a technique used to functionalize the inorganic nodes of MOFs, particularly those with available coordination sites, such as the zirconium-based nodes in NU-1000. nih.govbgu.ac.il While specific applications to oxazole-2,5-dicarboxylate MOFs depend on the metal node used, the principle involves introducing new ligands that coordinate directly to the metal clusters. nih.gov This method has been shown to be effective for incorporating both carboxylate and phosphonate-terminated ligands, extending the range of functionalities that can be installed within the MOF channels. nih.govbgu.ac.il The stronger coordination of phosphonates compared to carboxylates can also be exploited for stepwise ligand incorporation. nih.gov
Atomic Layer Deposition in MOFs (AIM), a gas-phase method, involves the precise deposition of inorganic species, often metal oxides, onto the internal surfaces of the MOF. This is achieved by sequential, self-limiting reactions between a precursor vapor and the MOF's internal surface. This technique can be used to install catalytic metal sites, modify pore surfaces, or enhance the stability of the framework.
Vapor-phase grafting is a PSM method that utilizes gas-solid reactions between the MOF and volatile reagents. kuleuven.be This solvent-free approach avoids potential issues of pore blockage or framework collapse that can occur in liquid-phase modifications. kuleuven.be For an oxazole-2,5-dicarboxylate MOF featuring reactive groups, such as amino groups introduced via linker exchange, vapor-phase grafting could be employed to attach other molecules. For example, a reaction between an amino-functionalized MOF and a volatile acyl chloride could create amide linkages within the pores, further functionalizing the material. nih.gov This strategy allows for rapid diffusion of reagents and can achieve a high degree of functionalization throughout the entire crystal. kuleuven.be
Covalent and coordinated PSM are broad categories that encompass a range of chemical transformations within a pre-formed MOF. Covalent PSM involves the formation of strong covalent bonds with the organic linkers, as seen in the functionalization of IRMOF-3, where amino groups on the linker react with acetic anhydride (B1165640). gla.ac.uk This strategy can be used to introduce multiple functionalities in a controlled manner. gla.ac.uk Multi-step covalent modifications have been performed to install complex structures like peptides within MOF pores, creating materials with enzyme-like active sites. researchgate.net
Coordinated PSM involves the addition or exchange of molecules at the metal node. This is distinct from linker exchange as it targets the inorganic part of the framework. This can involve the removal of coordinated solvent molecules and their replacement with functional organic molecules, altering the properties of the MOF without changing the primary linker.
Table 2: Comparison of Covalent and Coordinated PSM on a Functionalized Ox-MOF
| Modification Type | Target Site | Bond Type | Example Reaction | Potential Outcome |
| Covalent | Organic Linker (-NH2) | Covalent (Amide) | Reaction with Acetic Anhydride | Altered surface polarity, new reactive sites |
| Coordinated | Metal Node | Coordinative | Replacement of coordinated H2O with Pyridine | Introduction of basic catalytic sites |
Supramolecular Interactions in Oxazole-2,5-dicarboxylate Networks
The structure and properties of materials built from this compound are not solely defined by the coordination bonds between the metal ions and the carboxylate groups. Supramolecular interactions, including hydrogen bonding, π-π stacking, and other weak noncovalent forces, play a crucial role in dictating the final three-dimensional architecture and stability of the network. mdpi.com
Crystal engineering is the field dedicated to understanding and utilizing intermolecular interactions to design new solids with desired properties. In networks derived from this compound, the oxazole ring itself provides opportunities for specific interactions. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while C-H bonds on the ring can act as weak hydrogen bond donors. rsc.org
Hydrogen Bonding and π-π Stacking in Crystal Packing
The crystal packing of coordination complexes and polymers derived from ligands like this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. While a specific crystal structure analysis for this compound was not found in the reviewed literature, the behavior of analogous heterocyclic dicarboxylic acids in coordination polymers provides a strong basis for understanding its potential supramolecular chemistry.
In addition to hydrogen bonding, π-π stacking interactions are anticipated to be a significant factor in the crystal packing of this compound-based structures. The aromatic nature of the oxazole ring allows for face-to-face or offset stacking arrangements with neighboring rings. These interactions, although weaker than covalent bonds, are critical in dictating the orientation and packing efficiency of the molecules within the crystal. In metal-organic frameworks (MOFs), π-π stacking between the oxazole rings of the ligands can contribute to the stability of the framework and influence the porosity and guest-accessible volume of the material. The interplay between hydrogen bonding and π-π stacking can lead to complex and fascinating supramolecular architectures, influencing the material's physical and chemical properties.
MOF Confinement Effects in Chemical Transformations
Metal-organic frameworks (MOFs) synthesized using organic linkers such as this compound can exhibit significant confinement effects that influence chemical transformations occurring within their porous structures. While specific examples of catalysis within MOFs derived directly from this compound are not extensively reported, the principles of MOF confinement are well-established and can be extrapolated to such systems.
The well-defined pores and cavities of MOFs can act as nanoreactors, imposing spatial constraints on guest molecules. This confinement can lead to several effects that alter the course and selectivity of chemical reactions. For instance, the size and shape of the MOF pores can dictate which substrates can enter and which products can be formed, leading to size- and shape-selective catalysis. Reactants may be pre-organized within the pores in a manner that favors a specific reaction pathway, thereby enhancing the reaction rate and selectivity towards a desired product.
Furthermore, the chemical environment within the MOF pores can be tailored by functionalizing the organic linkers. In the case of this compound, the oxazole ring itself can participate in host-guest interactions, potentially influencing the orientation and activation of substrates. The nitrogen and oxygen heteroatoms can act as Lewis basic sites, interacting with guest molecules and influencing their reactivity.
The confinement of reactants within the MOF cavities can also lead to an increased effective concentration, which can accelerate reaction rates. Moreover, the framework can stabilize reactive intermediates, preventing their decomposition and allowing for subsequent transformations that might not be feasible in solution. These confinement effects make MOFs based on functionalized dicarboxylic acids like this compound promising candidates for applications in selective catalysis, separations, and sensing.
Polymer Chemistry with this compound Derivatives
Ring-Opening Polymerization of Bis(2-oxazolines) with Dicarboxylic Acids
The ring-opening polymerization of bis(2-oxazolines) with dicarboxylic acids is a well-established method for the synthesis of poly(ester amide)s. researchgate.net In this step-growth polyaddition reaction, the carboxylic acid groups react with the oxazoline (B21484) rings, leading to the formation of an ester and an amide linkage in the polymer backbone. researchgate.net While specific studies employing this compound in this reaction are not prevalent, the reactivity of analogous dicarboxylic acids, such as 2,5-furandicarboxylic acid, suggests that it would be a suitable monomer for this type of polymerization. researchgate.net
The reaction is typically carried out in the melt or in a high-boiling solvent at elevated temperatures. The mechanism involves the protonation of the nitrogen atom of the oxazoline ring by the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on the carbon atom adjacent to the ring oxygen. This results in the opening of the oxazoline ring and the formation of an ester-amide linkage. The process repeats as the remaining carboxylic acid and oxazoline end groups of the growing polymer chains react, leading to the formation of a high molecular weight poly(ester amide).
Formation of Poly(ester amide)s and Cross-linked Systems
The polymerization of this compound with bis(2-oxazolines) would yield poly(ester amide)s, a class of polymers that combine the desirable properties of both polyesters and polyamides. rsc.org These materials are known for their good thermal stability, mechanical strength, and, in some cases, biodegradability. rsc.orgresearchgate.net The properties of the resulting poly(ester amide) can be tailored by the choice of the bis(2-oxazoline) comonomer, allowing for control over the flexibility, crystallinity, and solubility of the final polymer. researchgate.net
Furthermore, if a multifunctional dicarboxylic acid or bis(2-oxazoline) is used, or if side reactions leading to branching occur, cross-linked polymer networks can be formed. These cross-linked systems exhibit enhanced thermal and mechanical properties and are often insoluble in common solvents. The degree of cross-linking can be controlled by the stoichiometry of the monomers and the reaction conditions. The formation of such networks can be beneficial for applications requiring high dimensional stability and solvent resistance.
Branching Reaction Mechanisms in Polymerization Processes
While the primary reaction between a dicarboxylic acid and a bis(2-oxazoline) leads to a linear poly(ester amide), side reactions can occur, leading to branching. One potential mechanism for branching involves the reaction of a carboxylic acid group with the newly formed amide N-H bond in the polymer backbone. This would lead to the formation of an imide linkage and a branch point in the polymer chain. However, this reaction is generally less favorable than the primary ring-opening reaction and would likely require harsh reaction conditions.
Another possibility for branching could arise from impurities in the monomers or from side reactions involving the oxazole ring of the dicarboxylic acid monomer itself, although this is less probable under typical polymerization conditions. The extent of branching can have a significant impact on the properties of the final polymer, affecting its melt viscosity, solubility, and mechanical behavior. For most applications, linear polymers are desired, and reaction conditions are typically optimized to minimize branching. There is no specific literature detailing significant branching reactions in polymerizations involving this compound.
Synthesis of Benzobisoxazole and Naphthodifuran Based Organic Semiconductors
This compound represents a potential building block for the synthesis of advanced organic semiconductor materials, such as those based on benzobisoxazole and naphthodifuran cores. The synthesis of poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) from 2,5-dihydroxyterephthalic acid and 4,6-diamino-1,3-benzenediol in poly(phosphoric acid) provides a template for how this compound could be utilized. mdpi.com In a similar fashion, the dicarboxylic acid could be reacted with suitable aromatic diamines containing hydroxyl groups ortho to the amine functionalities. The initial polycondensation would form a poly(amide), which upon thermal or chemical cyclodehydration, would lead to the formation of the benzobisoxazole rings within the polymer backbone.
Theoretical studies have highlighted the potential of oxazole-containing frameworks in n-type organic semiconductors. kuleuven.be The electron-deficient nature of the oxazole ring can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which is a key requirement for efficient electron transport. The rigid and planar structure of the resulting benzobisoxazole polymers would facilitate intermolecular π-π stacking, which is crucial for charge transport in the solid state.
Similarly, this compound could serve as a precursor for the synthesis of naphthodifuran-based semiconductors. The synthesis would likely involve a multi-step process where the oxazole ring is transformed or used as a template to construct the furan (B31954) rings of the naphthodifuran system. The resulting materials are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their potential for high charge carrier mobility and favorable optoelectronic properties.
Catalysis and Stereoselective Transformations Involving Oxazole 2,5 Dicarboxylic Acid Scaffolds
Design of Chiral Oxazole-2,5-dicarboxylic Acid Ligands
The efficacy of a metal-catalyzed asymmetric reaction is highly dependent on the structure of the chiral ligand. The oxazole (B20620) framework provides a robust platform that can be systematically modified to fine-tune the steric and electronic environment around a metal center, thereby achieving high levels of enantiocontrol.
Incorporating chirality into oxazole-containing ligands is primarily achieved by utilizing chiral precursors during synthesis. A prevalent and highly successful strategy involves the use of readily available chiral amino alcohols. These precursors can be cyclized to form the characteristic oxazoline (B21484) ring, which is a common feature in many successful ligand classes. This approach allows for the straightforward introduction of stereogenic centers adjacent to the coordinating nitrogen atom.
Key strategies include:
Use of Chiral Amino Alcohols: This is the most common method, leading to the formation of chiral oxazoline moieties. The versatility of this approach allows for the synthesis of a wide array of ligands by simply varying the starting amino alcohol.
C₂-Symmetry: Many highly effective ligands, such as bisoxazolines (BOX), are designed with a C₂-axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, which can simplify analysis and often leads to higher enantioselectivity. The chiral units are held in close proximity to the metal by a rigid ligand scaffold, enabling a strong directing effect on reactions within the coordination sphere.
Planar Chirality: An alternative to incorporating central chirality is the use of planar chiral backbones. For instance, [2.2]paracyclophane-based scaffolds have been used to create planar-chiral oxazole-pyridine N,N-ligands. The rigid structure and significant steric hindrance of such backbones facilitate effective stereocontrol.
Effective ligand design for asymmetric catalysis goes beyond simply incorporating a chiral element. It involves the strategic assembly of different components to create a ligand tailored for a specific transformation. The modular construction of many oxazole-based ligands is a significant advantage.
C₂-Symmetric Ligands: The concept of C₂ symmetry has been instrumental in the development of ligands like bisoxazolines (BOX) and semicorrins. These ligands have proven to be highly versatile for enantiocontrol in a wide range of metal-catalyzed processes, including copper-catalyzed cyclopropanation and palladium-catalyzed allylic substitution. The two substituents at the stereogenic centers shield the metal center from opposite directions, creating a well-defined chiral pocket.
Non-Symmetric Modular Ligands: More recently, research has moved from purely C₂-symmetric ligands to unsymmetrical, modular designs. Phosphinooxazoline (PHOX) ligands are a prime example. These P,N-ligands combine a chiral oxazoline unit with a phosphine (B1218219) group. The modular nature of PHOX ligands allows for independent variation of the oxazoline substituent, the bridge connecting the two rings, and the phosphine group. This "tuning" capability is crucial for optimizing the ligand for a specific substrate or reaction. The different electronic properties of the phosphorus and nitrogen donor atoms can also be exploited to control stereoselectivity.
Enantioselective Catalysis Mediated by Oxazole Ring Systems
Chiral ligands based on the oxazole scaffold have been successfully applied in a variety of enantioselective transformations, demonstrating their capacity to induce high levels of stereoselectivity in the formation of complex molecules.
The catalytic asymmetric hetero-ene reaction provides an efficient pathway to valuable chiral oxazole derivatives. 5-Methyleneoxazolines have been identified as effective substrates in these reactions.
An efficient catalytic asymmetric hetero-ene reaction between 5-methyleneoxazolines and 1,2-dicarbonyl compounds (such as α-ketoesters and glyoxal (B1671930) derivatives) has been achieved using Ni(II)–N,N′-dioxide complexes as catalysts. This method yields 2,5-disubstituted oxazole derivatives with high yields and excellent enantioselectivity under mild conditions. Similarly, a chiral N,N′-dioxide/Mg(II) catalyst system has been successfully employed for the asymmetric carbonyl-ene reaction of 5-methyleneoxazolines with β,γ-unsaturated α-ketoesters, again producing the desired products with outstanding yields and enantiomeric excesses.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Max. Yield | Max. Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| 5-Methyleneoxazolines | 1,2-Dicarbonyl Compounds (α-ketoesters, glyoxal derivatives) | Ni(II)–N,N′-dioxide complexes | 2,5-Disubstituted oxazole derivatives | 99% | >99% | |
| 5-Methyleneoxazolines | β,γ-Unsaturated α-ketoesters | Chiral N,N′-dioxide/Mg(II) | Substituted oxazole derivatives | 99% | >99% |
Oxazolones are valuable pronucleophiles in asymmetric synthesis. Phosphine-catalyzed enantioselective γ-additions of oxazolones to allenoates like 2,3-butadienoates represent a powerful method for synthesizing optically enriched α,α-disubstituted α-amino acid derivatives and other complex chiral molecules.
A key feature of this reaction is its regiodivergence, where the selectivity for addition at the C-2 or C-4 position of the oxazolone (B7731731) can be controlled by the substrate's substitution pattern.
C-4 Selective Addition: When 2-aryl-4-alkyloxazol-5-(4H)-ones are used as the nucleophile, the γ-addition occurs selectively at the C-4 position in a highly enantioselective manner. These adducts provide access to enantioenriched α,α-disubstituted α-amino acids.
C-2 Selective Addition: Conversely, employing 2-alkyl-4-aryloxazol-5-(4H)-ones as the donor shifts the selectivity, favoring addition at the C-2 position. These products can be transformed into chiral N,O-acetals and γ-lactols.
Theoretical studies suggest that the origin of this regioselectivity lies in the distortion energy resulting from the interaction between the nucleophilic oxazolide and the electrophilic phosphonium (B103445) intermediate.
| Oxazolone Type | Electrophile | Selectivity | Product Type | Yield Range | Enantiomeric Ratio (er) up to | Reference |
|---|---|---|---|---|---|---|
| 2-aryl-4-alkyloxazol-5-(4H)-ones | 2,3-Butadienoates | C-4 Selective | α,α-Disubstituted α-amino acid derivatives | 88–99% | 97.5:2.5 | |
| 2-alkyl-4-aryloxazol-5-(4H)-ones | 2,3-Butadienoates | C-2 Selective | N,O-acetals and γ-lactols | 81–95% | 98:2 |
The construction of chiral quaternary carbon centers—a carbon atom bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. Multifunctional catalysis, where a single catalyst promotes multiple sequential transformations, offers an elegant solution. Oxazole derivatives and related heterocyclic systems are integral to these complex reactions.
A well-designed one-pot, multistep cascade reaction has been developed to afford substituted benzo[d]pyrido[2,1-b]oxazolidine andoxazine derivatives. This process generates products with a chiral quaternary carbon center in a highly enantio- and diastereoselective manner, achieving excellent yields (up to 99%) and enantiomeric excesses (up to 98% ee). The development of new multifunctional chiral phosphine ligands is also a key area of research, enabling the enantioselective construction of not only quaternary carbon stereocenters but also multiple stereogenic centers in a single operation. These advanced catalytic systems provide access to complex chiral heterocycles and amino acid derivatives under mild conditions.
Mechanistic Studies of Catalytic Cycles
Detailed mechanistic studies specifically elucidating the catalytic cycles involving this compound scaffolds are not described in the available literature.
Understanding Stereochemical Induction
Specific research on the mechanisms of stereochemical induction in catalytic reactions where this compound acts as a chiral ligand or scaffold is not available.
Role of Metal Complexes and Ligand-Substrate Interactions
There is no specific information available detailing the role of metal complexes formed with this compound and the nature of their interactions with substrates within a catalytic cycle.
Computational and Theoretical Chemistry of Oxazole 2,5 Dicarboxylic Acid
Electronic Structure and Reactivity Analyses
The electronic structure of a molecule governs its chemical behavior. Through various computational techniques, it is possible to model the distribution of electrons and predict how the molecule will interact with other chemical species.
Density Functional Theory (DFT) and ab initio methods are cornerstone quantum chemical calculations used to investigate the geometric and electronic properties of molecules. DFT methods, such as those employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set like 6-311G++(d,p), are widely used for oxazole (B20620) derivatives to achieve a balance between computational cost and accuracy. Ab initio methods, while often more computationally intensive, provide highly accurate results by solving the Schrödinger equation without empirical parameters. These calculations form the foundation for understanding the molecule's fundamental characteristics.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). The energy and spatial distribution of these orbitals determine where and how chemical reactions are likely to occur.
For the oxazole ring, the HOMO is typically distributed over the π-system, while the LUMO is also a π* orbital. The presence of two electron-withdrawing carboxylic acid groups in Oxazole-2,5-dicarboxylic acid is expected to lower the energies of both the HOMO and LUMO compared to the parent oxazole ring. The LUMO would likely be localized over the oxazole ring and the carboxyl groups, indicating that these are the primary sites for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for an Oxazole Derivative Data presented is for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, a related oxazole derivative, calculated at the B3LYP/6–311++G(d,p) level, to illustrate typical values.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.6518 |
| LUMO | -0.8083 |
| Energy Gap (ΔE) | 4.8435 |
| Source: Based on data for a different oxazole derivative. |
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles of the oxazole ring and the two carboxylic acid substituents.
Conformational analysis is particularly important for the carboxylic acid groups, which can rotate around their single bonds to the oxazole ring. DFT calculations can identify different stable conformers and their relative energies. For instance, the orientation of the hydroxyl groups (syn- or anti-periplanar) and the planarity of the carboxyl groups with respect to the oxazole ring would be determined. The most stable conformer is likely to be planar to maximize π-conjugation, potentially stabilized by intramolecular hydrogen bonds.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical activity of this compound.
Energy Gap (ΔE = ELUMO – EHOMO): A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.
Chemical Hardness (η): Defined as η = (ELUMO – EHOMO) / 2, it measures the molecule's resistance to changes in its electron distribution. A harder molecule has a larger energy gap.
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness.
The electron-withdrawing nature of the dicarboxylic acid groups is expected to give this compound a relatively high chemical hardness and a significant electrophilicity index, making it susceptible to nucleophilic attack.
Table 2: Calculated Chemical Reactivity Parameters for a Benzoxazole Derivative Data presented for 5-Benzoxazolecarboxylic acid, a structurally related compound, to illustrate typical descriptor values.
| Parameter | Definition | Illustrative Value |
| Ionization Potential (I) | -EHOMO | 6.85 eV |
| Electron Affinity (A) | -ELUMO | 2.53 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.16 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.69 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 5.09 eV |
| Source: Based on data for a different but related molecule. |
Understanding the distribution of electron density within this compound is key to identifying reactive sites. The oxazole ring itself is a π-electron system, but the high electronegativity of the oxygen atom can lead to non-uniform charge distribution and less effective delocalization compared to other aromatic systems.
Computational methods like Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the net atomic charges on each atom. In this compound, the oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen atoms of the carboxylic acid groups, are expected to carry significant negative charges, making them potential sites for interaction with electrophiles or for coordinating to metal ions. The carbon atoms attached to these electronegative atoms would, in turn, be electron-deficient and thus electrophilic.
Density Functional Theory (DFT) and Ab Initio Calculations
Spectroscopic Property Predictions and Vibrational Analysis
Computational methods are highly effective in predicting spectroscopic properties, which can be used to identify and characterize the molecule. Theoretical calculations of vibrational spectra (Infrared and Raman) are particularly valuable for interpreting experimental data.
DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. Each calculated frequency corresponds to a specific type of atomic motion, such as C-H stretching, C=O stretching of the carboxylic acid, or ring breathing modes of the oxazole core. This theoretical spectrum, although often systematically shifted from experimental values, provides a robust basis for assigning the peaks observed in experimental FT-IR and FT-Raman spectra. For molecules with carboxylic acid groups, computational analysis is especially useful for studying the shifts in O-H and C=O stretching frequencies that arise from intermolecular hydrogen bonding in the solid state.
Table 3: Selected Predicted Vibrational Frequencies for a Structurally Similar Molecule (2,5-Pyridine-dicarboxylic acid) Data presented for 2,5-Pyridine-dicarboxylic acid, an analogue of the title compound, calculated at the B3LYP/6-311++G(d,p) level, to illustrate expected vibrational modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(O-H) | 3598 | Carboxylic Acid O-H Stretch |
| ν(C-H) | 3105 | Aromatic C-H Stretch |
| ν(C=O) | 1772 | Carboxylic Acid C=O Stretch |
| ν(C=N) | 1618 | Ring C=N Stretch |
| ν(C=C) | 1588 | Ring C=C Stretch |
| δ(O-H) | 1397 | Carboxylic Acid O-H Bend |
| Source: Based on data for an analogous molecule. |
Insufficient Information to Generate Article on the
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate the requested article. The detailed and highly specialized nature of the required content, focusing on specific computational and theoretical chemistry analyses, necessitates dedicated research studies on this particular molecule.
The search did not yield any specific studies concerning the molecular docking, hydrogen bonding, π-π stacking, Quantum Theory of Atoms in Molecules (QTAIM), Non-covalent Interaction (NCI) plot analysis, Molecular Electrostatic Potential (MEP) surface analysis, or crystal structure prediction and polymorphism of this compound.
While general principles and computational studies exist for related compounds such as other oxazole derivatives or different dicarboxylic acids, the user's strict instructions to focus solely on this compound and adhere to the provided outline cannot be met without specific data. Generating content based on analogous compounds would not be scientifically accurate for the specified subject and would violate the explicit constraints of the request.
Therefore, the creation of a thorough, informative, and scientifically accurate article as per the detailed outline is not possible at this time due to the lack of published research on the specific computational and theoretical properties of this compound.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will increasingly focus on developing environmentally benign and economically viable methods for the synthesis of oxazole-2,5-dicarboxylic acid. Current synthetic strategies often rely on conventional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. The drive towards green chemistry is expected to steer the development of more sustainable synthetic pathways.
Key areas of exploration will likely include:
Bio-based Production: A significant future direction is the utilization of renewable feedstocks. Research into bio-based dicarboxylic acids is a rapidly growing field, with established methods for producing compounds like succinic acid and 2,5-furandicarboxylic acid (FDCA) from biomass. nih.govmdpi.comthuenen.de Similar bio-catalytic or fermentation-based approaches could be developed to produce precursors to this compound, thereby reducing the reliance on petrochemical sources. mdpi.com
Green Catalysis: The use of eco-friendly catalysts is another promising avenue. This could involve the use of solid acid catalysts, enzymes, or earth-abundant metal catalysts to promote the cyclization and oxidation steps required for the formation of the oxazole (B20620) ring and its dicarboxylic acid functionalities. tandfonline.com
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various oxazole derivatives. researchgate.netnih.gov Future work will likely adapt these technologies for the scalable and sustainable production of this compound.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product, a key principle of green chemistry, will be prioritized. This includes the development of one-pot reactions and tandem catalytic processes that minimize intermediate isolation steps and solvent usage. tandfonline.com
A comparative look at conventional versus potential green synthetic routes is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for Oxazole Derivatives
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Conventional Synthesis | Often involves multi-step processes with harsh reagents and solvents. | Established and well-understood reaction mechanisms. |
| Bio-based Synthesis | Utilizes renewable feedstocks and enzymatic or microbial transformations. mdpi.com | Reduced carbon footprint and potential for biodegradable products. mdpi.com |
| Microwave/Ultrasound-Assisted Synthesis | Employs alternative energy sources to accelerate reactions. researchgate.net | Faster reaction times, higher yields, and lower energy consumption. |
| Green Catalysis | Uses environmentally benign catalysts to promote reactions. tandfonline.com | Reduced waste, improved safety, and potential for catalyst recycling. |
Rational Design of this compound Based Materials for Specific Advanced Applications
The rigid, aromatic structure of the oxazole ring, combined with the two reactive carboxylic acid groups, makes this compound an excellent building block for the rational design of advanced materials. A key application area is in the development of novel polymers.
Bio-based Polymers: With the increasing demand for sustainable alternatives to petroleum-based plastics, this compound could serve as a bio-based monomer. whiterose.ac.uk Similar to how 2,5-furandicarboxylic acid (FDCA) is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET, this compound could be polymerized with bio-derived diols to create novel polyesters with unique properties. nih.govthuenen.de The inclusion of the nitrogen atom in the oxazole ring may impart enhanced thermal stability and different mechanical properties compared to furan-based polyesters. A patent for a process to prepare a high molecular weight polymer suggests the use of this compound as a monomer. google.comgoogle.com
The potential of this compound as a monomer is highlighted in Table 2.
Table 2: Potential Polymer Properties with this compound as a Monomer
| Property | Anticipated Advantage |
|---|---|
| Thermal Stability | The aromatic and heterocyclic nature of the oxazole ring may lead to polymers with high decomposition temperatures. |
| Mechanical Strength | The rigidity of the oxazole unit could contribute to the synthesis of high-strength and stiff polymers. nih.gov |
| Gas Barrier Properties | The polarity and structure of the oxazole ring might result in polymers with low permeability to gases like oxygen and carbon dioxide, similar to PEF. thuenen.de |
| Biodegradability | The ester linkages in polyesters derived from this monomer would offer pathways for hydrolytic and enzymatic degradation. mdpi.com |
Integration of Machine Learning and AI in this compound Research
The fields of machine learning and artificial intelligence (AI) are set to revolutionize the discovery and development of new molecules and materials. For this compound, these computational tools can accelerate research in several key areas:
Predictive Synthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. By analyzing vast databases of chemical reactions, these algorithms can identify promising reaction pathways that may not be immediately obvious to human chemists, potentially leading to higher yields and more sustainable processes.
Material Property Prediction: Machine learning models can be trained to predict the physical and chemical properties of polymers and other materials derived from this compound. This would allow for the in silico screening of a large number of potential material structures to identify candidates with desired characteristics, such as high thermal stability or specific mechanical strengths, before committing to laboratory synthesis.
Discovery of New Applications: AI can be used to screen virtual libraries of this compound derivatives against biological targets or for specific material properties. This could lead to the discovery of new applications in areas such as pharmaceuticals, electronics, or catalysis.
Exploration of New Catalytic Applications for Oxazole-Derived Chiral Systems
Chiral oxazoline-containing ligands are well-established as highly effective in a wide range of asymmetric catalytic reactions. researchgate.netnih.gov The dicarboxylic acid functionality of this compound provides a unique handle for the synthesis of novel chiral ligands and catalysts.
Synthesis of Chiral Ligands: The two carboxylic acid groups can be functionalized with chiral amines or alcohols to create a new class of C2-symmetric or non-symmetric bis(oxazoline) or other types of chiral ligands. The rigid oxazole backbone could enforce a well-defined geometry on the catalytic metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. acs.org
Development of Asymmetric Catalysts: These novel chiral ligands can be complexed with various transition metals to generate catalysts for a wide array of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions. acs.orgresearchgate.net The electronic properties of the oxazole ring can be tuned through substitution to modulate the reactivity and selectivity of the catalyst.
The potential for developing chiral catalysts from this compound opens up exciting possibilities for the efficient synthesis of enantiomerically pure compounds, which are of critical importance in the pharmaceutical and fine chemical industries.
Q & A
Q. What synthetic methodologies are recommended for preparing Oxazole-2,5-dicarboxylic acid, and how can reaction parameters be optimized?
this compound can be synthesized via catalytic oxidation of suitable precursors (e.g., hydroxyl-substituted oxazole derivatives) using metal catalysts or condensation reactions under reflux. For example, furan-2,5-dicarboxylic acid is synthesized via air-oxidation of 5-hydroxymethylfurfural with metal/bromide catalysts, a method adaptable to oxazole derivatives by selecting precursors like 5-hydroxymethyloxazole . Optimization involves adjusting temperature (e.g., 80°C for DMSO-based reactions ), solvent polarity, and catalyst-to-substrate ratios. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) enhances yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR to identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- NMR (¹H and ¹³C) to confirm proton environments and carbon frameworks, particularly distinguishing oxazole ring protons (δ 7.5–8.5 ppm) .
- Single-crystal XRD for precise molecular geometry and hydrogen-bonding patterns, refined using programs like SHELXL .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific safety data for oxazole derivatives are limited, general precautions for dicarboxylic acids apply:
- Use personal protective equipment (PPE) including gloves and goggles to avoid skin/eye irritation .
- Ensure proper ventilation to mitigate inhalation risks, as similar compounds exhibit respiratory sensitization (H335 hazard code) .
- Store in cool, dry conditions away from oxidizers and strong bases to prevent decomposition .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what factors dictate structural diversity?
As a rigid ditopic ligand, this compound can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D or 3D MOFs. Structural outcomes depend on:
- Metal ion geometry : Zn²⁺ often forms tetrahedral nodes, while lanthanides favor higher coordination numbers (e.g., 8–9) .
- Solvent systems : Polar solvents like DMF promote ligand solubility and framework extension .
- pH : Acidic conditions protonate carboxylates, limiting coordination, whereas neutral/basic conditions enhance deprotonation and network formation .
Q. How do discrepancies in thermal stability data arise for coordination polymers incorporating this compound, and how can they be resolved?
Contradictions in TGA data may stem from:
- Synthetic methods : Hydrothermal vs. solvothermal synthesis can yield varying crystallinity, affecting decomposition onset .
- Guest molecules : Trapped solvent (e.g., DMF) alters weight loss profiles. Pre-heating samples at 100°C removes residual solvents before analysis .
- Metal-ligand bond strength : Stronger ionic bonds (e.g., La³⁺–O) enhance thermal resilience compared to weaker bonds (e.g., Na⁺–O) .
Q. What role does this compound play in designing functional polymers, and how does rigidity affect material properties?
As a bio-based monomer, it can replace petrochemical dicarboxylic acids (e.g., terephthalic acid) in polyesters. Its rigid oxazole ring increases glass transition temperatures (Tg) by restricting chain mobility, as seen in furan-2,5-dicarboxylic acid-based polymers . Copolymerization with flexible diols (e.g., ethylene glycol) balances rigidity and processability.
Q. What challenges arise in experimental phasing during crystal structure determination of this compound derivatives?
Challenges include:
- Weak diffraction : Small crystal size or disorder reduces data quality. High-intensity synchrotron sources improve resolution .
- Twinned crystals : Programs like SHELXD can deconvolute overlapping reflections .
- Heavy atom incorporation : For MAD phasing, derivatives with heavy metals (e.g., Eu³⁺) may be required but can distort ligand geometry .
Methodological Considerations
- Contradiction Analysis : Cross-validate spectroscopic data (e.g., XRD vs. NMR) to resolve structural ambiguities .
- Data Reproducibility : Document synthetic parameters (e.g., cooling rates during crystallization) to ensure consistency .
- High-Throughput Screening : Use automated platforms to explore metal-ligand ratios and solvent combinations for MOF optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
